![molecular formula C8H5BrClN3O2 B15249697 Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is widely used in various fields of scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. One common method includes the bromination and chlorination of imidazo[1,2-b]pyridazine, followed by esterification with methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity and stability of the final product. The use of catalysts and controlled temperature conditions are crucial in achieving high efficiency in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: Lacks the bromine atom, resulting in different chemical properties.
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Similar structure but with a methyl group instead of a carboxylate group
Uniqueness
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity. Its carboxylate group also allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C8H5BrClN3O2 |
|---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-3-13-7(11-5)4(9)2-6(10)12-13/h2-3H,1H3 |
InChI Key |
PADHWDMTYSGAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


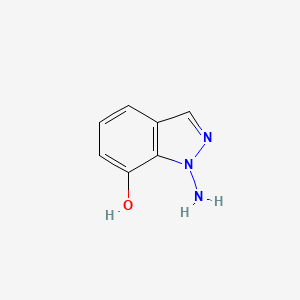
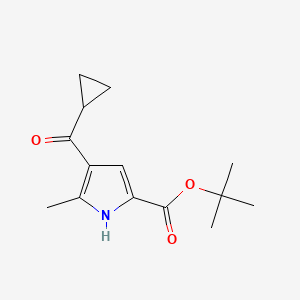
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)


![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
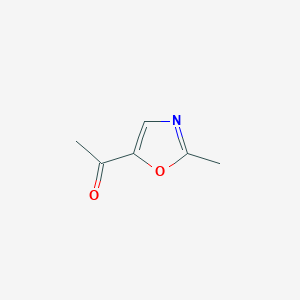

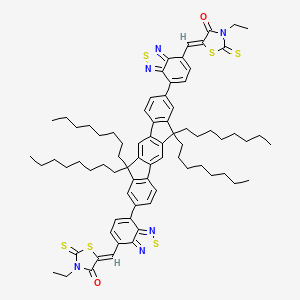
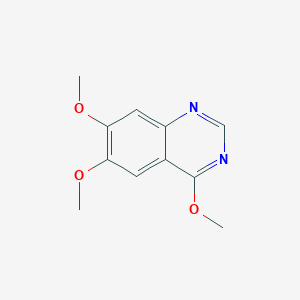
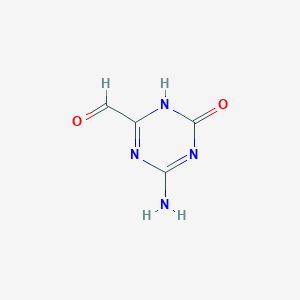

![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

